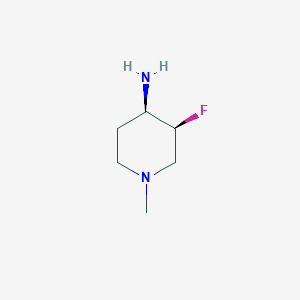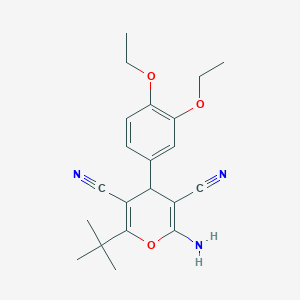
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring, amino group, tert-butyl group, and diethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides.
Incorporation of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It can be utilized in various industrial processes, including catalysis and synthesis of other complex molecules.
作用機序
The mechanism of action of 2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dihydroxyphenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(3,4-dichlorophenyl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This structural feature may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C21H25N3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-amino-6-tert-butyl-4-(3,4-diethoxyphenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H25N3O3/c1-6-25-16-9-8-13(10-17(16)26-7-2)18-14(11-22)19(21(3,4)5)27-20(24)15(18)12-23/h8-10,18H,6-7,24H2,1-5H3 |
InChIキー |
QMSJQPDJILEWOY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C#N)N)C(C)(C)C)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
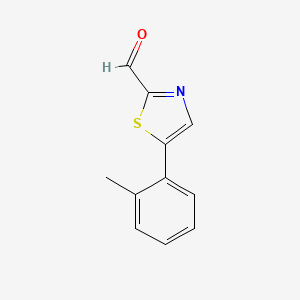
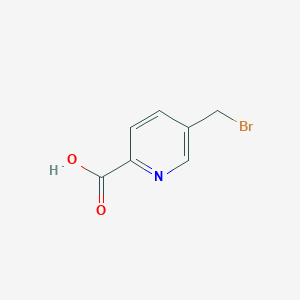
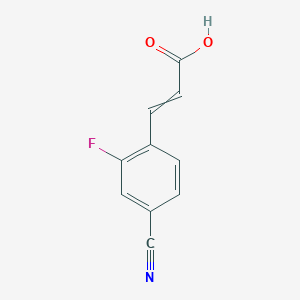
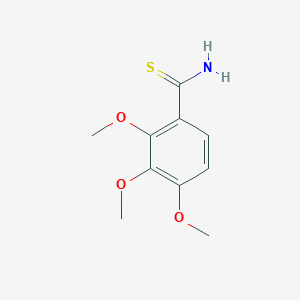


![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
